Cas no 126118-53-4 (8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
126118-53-4 structure
商品名:8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS番号:126118-53-4
MF:C10H13BrN4O2
メガワット:301.139820814133
CID:5060142

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
    • 8-bromo-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
    • ChemDiv3_001389
    • Oprea1_164215
    • Oprea1_192982
    • HMS1476P03
    • STK833900
    • IDI1_020355
    • ST50218490
    • 8-bromo-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
    • 8-Bromo-7-butyl-3-methyl-3,7-dihydro-purine-2,6-dione
    • 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: 1S/C10H13BrN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17)
    • InChIKey: QTFHNLLSFLTQCR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC2=C(C(NC(N2C)=O)=O)N1CCCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 338
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 67.2

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM262868-10g
8-Bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
126118-53-4 97%
10g
$1206 2021-08-18
Chemenu
CM262868-10g
8-Bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
126118-53-4 97%
10g
$*** 2023-04-03
Life Chemicals
F0373-0005-1mg
8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-53-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0373-0005-20μmol
8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-53-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0373-0005-3mg
8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-53-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0373-0005-40mg
8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-53-4 90%+
40mg
$140.0 2023-05-17
Chemenu
CM262868-1g
8-Bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
126118-53-4 97%
1g
$*** 2023-04-03
Chemenu
CM262868-5g
8-Bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
126118-53-4 97%
5g
$*** 2023-04-03
Life Chemicals
F0373-0005-25mg
8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
126118-53-4 90%+
25mg
$109.0 2023-05-17
Chemenu
CM262868-5g
8-Bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione
126118-53-4 97%
5g
$856 2021-08-18

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Promising purine derivative with Multifaceted Pharmacological Potential

8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 126118-53-4) represents a novel class of purine-based compounds that have garnered significant attention in recent years due to their unique chemical structure and potential therapeutic applications. This synthetic molecule belongs to the broader category of purine derivatives, which are known for their involvement in various biological processes, including nucleotide metabolism and signal transduction pathways. The incorporation of a bromine atom at the 8-position and a butyl group at the 7-position, along with the methyl substitution at the 3-position, creates a highly specific molecular scaffold that may confer distinct pharmacological properties compared to its structural analogs.

Recent studies have highlighted the pharmacological activity of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione in modulating cellular signaling mechanisms. In a 2023 publication in Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits selective antagonism against adenosine A2A receptors, which are implicated in neuroinflammatory responses. This finding is particularly significant given the growing interest in targeting adenosine receptors for the treatment of neurodegenerative disorders such as Parkinson's disease and multiple sclerosis. The molecular design of this compound appears to optimize binding affinity while minimizing off-target effects, a critical consideration in drug development.

The synthetic pathway of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves a multi-step process that begins with the condensation of purine nucleotides. The introduction of the bromine atom at the 8-position is achieved through electrophilic substitution reactions, while the butyl group at the 7-position is incorporated via alkylation techniques. These synthetic strategies are well-established in the field of organic chemistry and have been refined over the past decade to improve yield and purity. The presence of the methyl group at the 3-position further stabilizes the molecular structure, contributing to its overall chemical robustness.

One of the most intriguing aspects of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its potential role in anti-inflammatory research. A 2024 study published in Pharmacological Research revealed that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This effect is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation. These findings suggest that 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione could serve as a lead compound for the development of novel anti-inflammatory agents.

From a pharmacokinetic perspective, the solubility and bioavailability of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are critical factors that influence its therapeutic potential. In vitro studies have shown that this compound exhibits moderate aqueous solubility, which is essential for its absorption in the gastrointestinal tract. However, further research is needed to optimize its formulation for improved oral bioavailability. Recent advances in drug delivery systems, such as nanoparticle encapsulation, may offer promising solutions to enhance its pharmacokinetic profile.

The therapeutic applications of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are currently being explored in several preclinical models. In a 2023 study published in Drug Discovery Today, researchers evaluated its efficacy in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function, suggesting its potential as a neuroprotective agent. These results are particularly encouraging given the limited treatment options available for neurodegenerative diseases.

While the pharmacological potential of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is promising, its safety profile requires further investigation. Preliminary toxicological studies have indicated that this compound is well-tolerated at low concentrations, but higher doses may lead to mild hepatotoxicity in animal models. These findings underscore the importance of conducting comprehensive safety assessments before advancing to clinical trials. Additionally, the long-term effects of chronic exposure to this compound remain to be determined.

From a research and development standpoint, the synthesis of 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione presents both challenges and opportunities. The complexity of its molecular structure necessitates advanced synthetic techniques, but recent advancements in asymmetric catalysis and green chemistry have made the process more efficient and environmentally sustainable. Collaborative efforts between academic and industrial researchers are likely to accelerate the development of this compound into a viable therapeutic option.

In conclusion, 8-bromo-7-butyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione represents a fascinating intersection of medicinal chemistry and pharmacology. Its unique molecular structure and potential therapeutic applications make it a compelling candidate for further investigation. As research in this area continues to evolve, the purine derivative may ultimately contribute to the development of innovative treatments for a range of diseases. The ongoing exploration of its pharmacological properties and safety profile will be crucial in determining its role in future therapeutic strategies.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd